molecular formula C9H15N3O2 B13170848 2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13170848
M. Wt: 197.23 g/mol
InChI Key: KNEZZEPAQFSLHV-UHFFFAOYSA-N
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Description

2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of functional groups such as the amino group, carbonyl group, and carboxamide group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted butanone with an amino acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: Lacks the butan-2-yl substituent, which may affect its reactivity and biological activity.

    2-amino-5-(methyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: Contains a methyl group instead of a butan-2-yl group, leading to differences in steric and electronic properties.

Uniqueness

The presence of the butan-2-yl group in 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide imparts unique steric and electronic characteristics that can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C9H15N3O2/c1-3-4(2)6-7(13)5(9(11)14)8(10)12-6/h4,6,13H,3H2,1-2H3,(H2,10,12)(H2,11,14)

InChI Key

KNEZZEPAQFSLHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=C(C(=N1)N)C(=O)N)O

Origin of Product

United States

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